molecular formula C5H6KN3O B1405029 Potassium dimethyl-1,2,4-triazin-3-olate CAS No. 1797915-56-0

Potassium dimethyl-1,2,4-triazin-3-olate

Cat. No.: B1405029
CAS No.: 1797915-56-0
M. Wt: 163.22 g/mol
InChI Key: DBSJJIQUUJMOGB-UHFFFAOYSA-M
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Description

Potassium dimethyl-1,2,4-triazin-3-olate is a chemical compound with the molecular formula C₅H₆KN₃O and a molecular weight of 163.22 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium dimethyl-1,2,4-triazin-3-olate typically involves the reaction of dimethyl-1,2,4-triazin-3-ol with potassium hydroxide. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium dimethyl-1,2,4-triazin-3-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Application Summary:
Potassium dimethyl-1,2,4-triazin-3-olate is utilized in the synthesis of 1,3,4-thiadiazole derivatives known for their antimicrobial properties. These derivatives are crucial in addressing microbial resistance.

Methods of Application:
The compound acts as a precursor in synthesizing thiadiazole derivatives through reactions with N-(4-nitrophenyl)acetohydrazonoyl bromide under controlled conditions. Antimicrobial efficacy is assessed using standard assays.

Results:
The synthesized derivatives demonstrated significant antimicrobial activity against various strains such as E. coli, B. mycoides, and C. albicans, indicating potential therapeutic applications.

CompoundAntimicrobial ActivityTested Strains
Thiadiazole AHighE. coli
Thiadiazole BModerateB. mycoides
Thiadiazole CHighC. albicans

Neuropharmacology

Application Summary:
In neuropharmacology, this compound is explored for its catalytic properties in various chemical reactions.

Methods of Application:
The compound serves as a catalyst in organic transformations such as electrophilic addition and nucleophilic displacement.

Results:
Triazine derivatives have been shown to enhance reaction rates and selectivity in industrial chemical processes.

Material Science

Application Summary:
this compound derivatives exhibit photocatalytic properties beneficial for energy conversion and environmental remediation.

Methods of Application:
These derivatives are incorporated into photocatalytic systems exposed to light to initiate chemical reactions.

Results:
The photocatalytic activity has been effective in promoting various reactions, contributing to sustainable technology development.

Agronomy

Application Summary:
The compound is explored for synthesizing agricultural chemicals aimed at improving crop protection and yield.

Methods of Application:
Derivatives are tested against agricultural pests through field trials and laboratory assays.

Results:
The derivatives have shown potential in controlling various pests, suggesting their use as a new class of agrochemicals.

DerivativeEfficacy Against PestsTesting Method
Agrochemical AHighField Trials
Agrochemical BModerateLaboratory Assays

Organic Chemistry

Application Summary:
this compound is employed as a building block in organic synthesis due to its reactive functional groups.

Results:
Its versatility has been demonstrated in producing complex molecules designed for specific functions.

Analytical Chemistry

Application Summary:
This compound serves as an analytical reagent due to its specific reactivity patterns useful for detecting or quantifying substances.

Methods of Application:
It is utilized in titrations and colorimetric assays where it reacts with analytes to produce measurable changes.

Results:
As an analytical reagent, it has facilitated the detection and quantification of various chemical species.

Mechanism of Action

The mechanism of action of potassium dimethyl-1,2,4-triazin-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Potassium dimethyl-1,2,4-triazin-5-olate
  • Sodium dimethyl-1,2,4-triazin-3-olate
  • Lithium dimethyl-1,2,4-triazin-3-olate

Comparison: Potassium dimethyl-1,2,4-triazin-3-olate is unique due to its specific potassium ion, which can influence its reactivity and solubility compared to similar compounds with different cations. This uniqueness makes it suitable for specific applications where potassium’s properties are advantageous .

Biological Activity

Potassium dimethyl-1,2,4-triazin-3-olate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its applications in various fields, including medicinal chemistry, neuropharmacology, and agronomy, highlighting its antimicrobial properties and potential therapeutic uses.

  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : Approximately 179.29 g/mol
  • Structure : The compound features a triazine ring, contributing to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It serves as a precursor in the synthesis of 1,3,4-thiadiazole derivatives, which have been shown to combat microbial resistance effectively.

Microbial Strain Activity Notes
E. coliSignificant inhibitionEffective against resistant strains
B. mycoidesModerate inhibitionPotential for therapeutic application
C. albicansHigh inhibitionStrong antifungal properties

The synthesized derivatives demonstrated notable effectiveness in standard antimicrobial assays, indicating their potential as therapeutic agents against various pathogens .

2. Neuropharmacological Applications

In the realm of neuropharmacology, derivatives of this compound are investigated as cholinesterase inhibitors. These compounds are crucial for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine.

Enzyme IC50 Value (μM) Inhibition (%) at 50 μM
Acetylcholinesterase6.80 ± 0.14>50%
Butyrylcholinesterase1.91 ± 0.12>50%

These findings suggest that certain derivatives can effectively enhance cognitive function by increasing acetylcholine levels in the brain .

3. Agricultural Applications

This compound is also explored for its potential in agricultural chemistry. It is used to develop new agrochemicals aimed at improving crop protection and yield.

Pest/Disease Efficacy Testing Method
Various agricultural pestsPromising control resultsField trials and laboratory assays

The derivatives have shown effectiveness against a range of agricultural pests, indicating their utility as a new class of agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized 1,3,4-thiadiazole derivatives derived from this compound against multi-drug resistant strains of E. coli and C. albicans. The results indicated that specific derivatives exhibited superior antimicrobial efficacy compared to existing treatments.

Case Study 2: Cholinesterase Inhibition

In a neuropharmacological study, several triazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The most effective compound showed an IC50 value significantly lower than many current cholinesterase inhibitors used in clinical settings .

Properties

IUPAC Name

potassium;5,6-dimethyl-1,2,4-triazin-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSJJIQUUJMOGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6KN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797915-56-0
Record name potassium dimethyl-1,2,4-triazin-3-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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